N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
The compound “N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide” is a novel compound bearing imidazo[2,1-b]thiazole scaffolds . It’s part of a series of compounds that were designed and synthesized for their potential cytotoxicity against human cancer cell lines .
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
A study conducted by Mary et al. (2020) on benzothiazolinone acetamide analogs, which share structural similarities with the compound of interest, revealed their potential application as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency (LHE) and favorable free energy for electron injection, indicating their utility in photovoltaic cells. Additionally, molecular docking studies suggested their binding interactions with Cyclooxygenase 1 (COX1), highlighting potential for ligand-protein interaction studies (Mary et al., 2020).
Cytotoxic Activity
Research by Ding et al. (2012) on N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives found some compounds to exhibit significant cytotoxicity against human cancer cell lines. These findings suggest the potential of structurally related compounds for development as cancer therapeutics, underscoring the importance of further investigation into their mechanisms of action and therapeutic efficacy (Ding et al., 2012).
Metabolic Stability
Stec et al. (2011) investigated the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds with a benzothiazole moiety. They aimed to improve metabolic stability by exploring various heterocyclic analogues, providing insights into strategies for enhancing the pharmacokinetic profiles of similar compounds (Stec et al., 2011).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as imidazole-containing compounds, have been shown to exhibit a broad range of chemical and biological properties . These compounds often interact with their targets in a way that modulates the target’s function, leading to a variety of potential therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as indole and imidazole derivatives, are known to interact with a variety of biochemical pathways . These interactions can lead to a wide range of downstream effects, potentially contributing to the compound’s therapeutic effects .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit cytotoxicity against human cancer cell lines . The exact enzymes, proteins, and other biomolecules that N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide interacts with are yet to be identified.
Cellular Effects
It has been suggested that similar compounds may have inhibitory effects on certain cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c21-17-4-2-1-3-14(17)10-23-19(26)9-16-12-27-20-24-18(11-25(16)20)13-5-7-15(22)8-6-13/h1-8,11-12H,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVDSZPGWDFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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